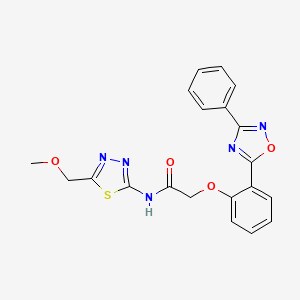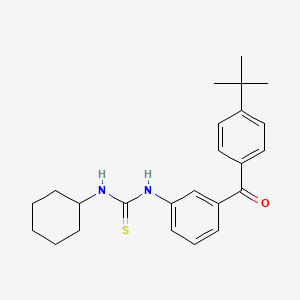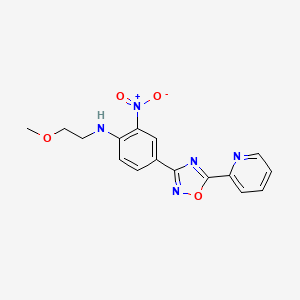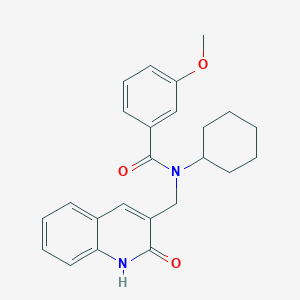
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as CQMA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzamide family and has been shown to exhibit potent anti-cancer and anti-inflammatory properties. The purpose of
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.
In addition to its anti-cancer properties, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This makes N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and inflammation. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and HDAC6, which are involved in DNA replication and gene expression, respectively. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to inhibit the NF-κB signaling pathway, which is important for the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One area of research is the development of more potent analogs of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide that have improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, which could lead to the development of new drugs that target similar pathways. Finally, the potential use of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
Synthesis Methods
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoic acid with cyclohexylamine to form the intermediate cyclohexyl 3-methoxybenzoate. This intermediate is then reacted with 2-hydroxy-3-iodomethylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis method has been optimized to yield a high purity product with a good yield.
properties
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-12-7-9-18(15-21)24(28)26(20-10-3-2-4-11-20)16-19-14-17-8-5-6-13-22(17)25-23(19)27/h5-9,12-15,20H,2-4,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLROTQDGOIURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)

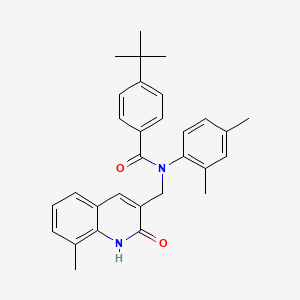

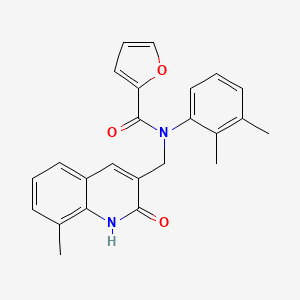
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)


